

Acetylurea: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

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Compound of Interest

Compound Name: Acetylurea

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Introduction

Acetylurea, also known as N-carbamoylacetamide, is a simple yet significant organic compound with the chemical formula $C_3H_6N_2O_2$. It serves as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. A thorough understanding of its chemical properties and the methods for its structural verification is paramount for its effective utilization in research and development. This technical guide provides an in-depth overview of the chemical characteristics of **acetylurea**, supported by tabulated data and detailed experimental protocols for its synthesis and structural elucidation.

Chemical and Physical Properties

Acetylurea is a white to off-white crystalline solid at room temperature. Its chemical structure, consisting of an acetyl group attached to a urea moiety, dictates its physical and chemical behavior, including its solubility and reactivity. The presence of amide and urea functionalities allows for hydrogen bonding, influencing its melting point and solubility.

Table 1: Chemical and Physical Properties of **Acetylurea**

Property	Value	Reference(s)
IUPAC Name	N-carbamoylacetamide	[1]
CAS Number	591-07-1	[1]
Chemical Formula	C ₃ H ₆ N ₂ O ₂	[1]
Molecular Weight	102.09 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	218 °C	[1]
Boiling Point	Not available	
Solubility in Water	Soluble	[2]
pKa (predicted)	13.00 ± 0.70	
LogP	-1.010	[3]
SMILES	CC(=O)NC(=O)N	[1]
InChI	InChI=1S/C3H6N2O2/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7)	[1]

Structure and Spectroscopic Data

The structural confirmation of **acetylurea** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for **Acetylurea**

Technique	Experimental Conditions	Key Data/Signals
^1H NMR	400 MHz, DMSO- d_6	Signals corresponding to the acetyl protons and the amine protons. [4] [5] [6]
^{13}C NMR	100 MHz, DMSO- d_6	Resonances for the carbonyl carbons and the methyl carbon. [7]
FT-IR	KBr pellet	Characteristic absorption bands for N-H stretching, C=O stretching, and C-N stretching. [8] [9] [10] [11]
Mass Spec.	Electron Ionization (EI)	Molecular ion peak (M^+) and characteristic fragmentation pattern. [2] [12] [13]

Experimental Protocols

Synthesis of Acetylurea

A common method for the synthesis of **acetylurea** involves the reaction of urea with acetic anhydride.[\[14\]](#)[\[15\]](#)

Materials:

- Urea
- Acetic anhydride
- Inert solvent (e.g., anhydrous toluene)
- Round-bottom flask
- Reflux condenser
- Heating mantle

- Stirring apparatus
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend urea in an inert solvent such as anhydrous toluene.
- Slowly add an equimolar amount of acetic anhydride to the suspension with continuous stirring.
- Heat the reaction mixture to reflux and maintain for a period of 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The crude **acetylurea** will precipitate out of the solution.
- Collect the crude product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure **acetylurea** as a crystalline solid.
- Dry the purified product under vacuum.

Structure Elucidation Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the synthesized **acetylurea** in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:

- Acquire the ^1H NMR spectrum on a 400 MHz spectrometer.
- Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak of DMSO- d_6 ($\delta \sim 2.50$ ppm).
- ^{13}C NMR Spectroscopy:
 - Acquire the ^{13}C NMR spectrum on the same instrument at a frequency of 100 MHz.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
 - Reference the spectrum to the solvent peak of DMSO- d_6 ($\delta \sim 39.52$ ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

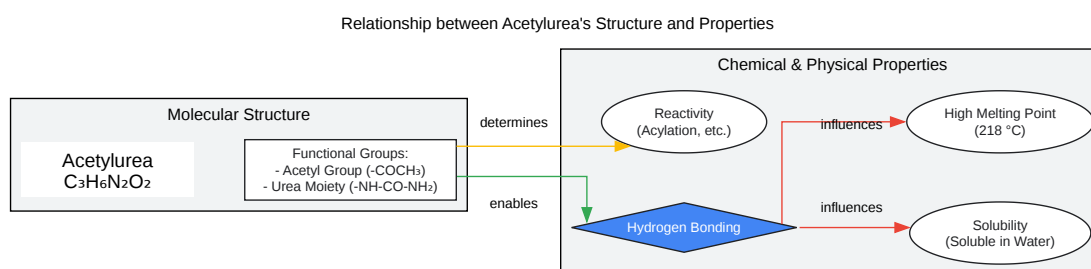
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the dry **acetylurea** sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[11\]](#)
 - Transfer the powder to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[10\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in a sample holder in the IR beam path.
 - Acquire the IR spectrum over the range of 4000-400 cm^{-1} .

- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

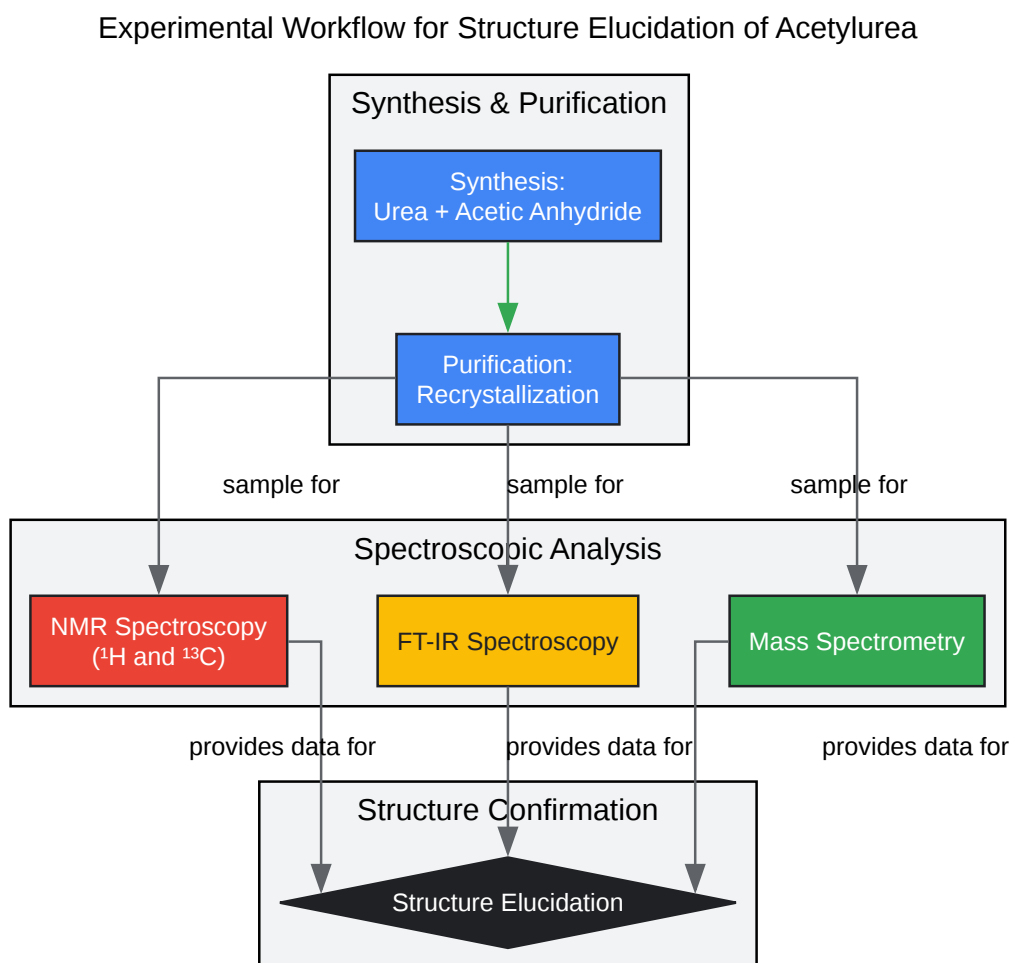
- Sample Introduction and Ionization:
 - Introduce a small amount of the **acetylurea** sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10-200).
 - Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to confirm the structure.

Visualizations



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Caption: Relationship between **Acetylurea**'s Structure and Properties.



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Caption: Experimental Workflow for Structure Elucidation of **Acetylurea**.

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- To cite this document: BenchChem. [Acetylurea: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202565#acetylurea-chemical-properties-and-structure-elucidation]

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